![molecular formula C16H11NO5S B2461892 methyl 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate CAS No. 328270-77-5](/img/structure/B2461892.png)
methyl 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate” is a chemical compound with the molecular formula C16H11NO5S . It has an average mass of 329.327 Da and a monoisotopic mass of 329.035797 Da .
Molecular Structure Analysis
The molecular structure of “methyl 3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}thiophene-2-carboxylate” is complex, as indicated by its molecular formula C16H11NO5S . Unfortunately, detailed structural analysis or crystallographic data for this specific compound is not available in the retrieved sources.Scientific Research Applications
Medicinal Chemistry
Thiophene-based analogs, including our compound of interest, have been the focus of many scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Anti-Inflammatory Properties
Thiophene derivatives have been proven to have anti-inflammatory properties . This makes them useful in the development of drugs for treating conditions associated with inflammation .
Antimicrobial Properties
Thiophene derivatives also exhibit antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs .
Industrial Chemistry
Thiophene derivatives are utilized in industrial chemistry, particularly as corrosion inhibitors . This makes them valuable in industries that deal with metals and other materials prone to corrosion .
Material Science
Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) .
Anti-Cancer Properties
Thiophene derivatives, including our compound of interest, have shown anticancer properties . This makes them potential candidates for the development of new cancer therapies .
Anti-Atherosclerotic Properties
Thiophene derivatives have been found to have anti-atherosclerotic properties . This makes them potential candidates for the development of drugs for treating atherosclerosis .
Kinase Inhibiting Properties
Thiophene derivatives have been found to inhibit kinases . This makes them potential candidates for the development of drugs for diseases associated with abnormal kinase activity .
Mechanism of Action
Target of Action
Similar compounds, such as coumarin and quinolin-2-one derivatives, have been known to exhibit a wide range of pharmaceutical applications, including antimicrobial, cytotoxic activity against tumor cells, and treatment of cancer .
Mode of Action
It’s known that the compound can undergo various nucleophilic reactions . For instance, the reaction of the ketone with hydrazine led to pyrazolinone .
Biochemical Pathways
Similar compounds have been known to inhibit certain enzymes, such as hiv-1 reverse transcriptase and cyclin-dependent kinase 5 (cdk5) .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties, which can provide some insights .
Result of Action
Similar compounds have shown potential antidepressant, sedative, anti-parkinson activities, antimicrobial activity, antifungal activity, and antiparasitic and antischistosomal activity .
Action Environment
It’s known that the reactivity of similar compounds can be influenced by the presence of different nucleophilic reagents .
properties
IUPAC Name |
methyl 3-[(2-oxochromene-3-carbonyl)amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO5S/c1-21-16(20)13-11(6-7-23-13)17-14(18)10-8-9-4-2-3-5-12(9)22-15(10)19/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEZPWIIYPYZYGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.